molecular formula C16H12ClN3O3S B2919358 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 313469-37-3

5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2919358
CAS No.: 313469-37-3
M. Wt: 361.8
InChI Key: MQZUXACEOQJZJI-UHFFFAOYSA-N
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Description

5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a novel benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound is presented for research purposes as part of the exploration of small molecule therapies that target aggressive cancer cell lines. Primary Research Applications and Value: Anticancer Investigations: Structurally similar benzothiazole derivatives have demonstrated potent and selective anti-proliferative activity against a range of human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . This compound is provided for researchers to investigate its potential to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. Dual-Action Therapeutic Potential: Research on analogous compounds highlights their promising dual anticancer and anti-inflammatory activities . This suggests potential value in exploring whether this compound can not only directly inhibit tumor growth but also modulate the tumor microenvironment by reducing the secretion of key inflammatory cytokines such as IL-6 and TNF-α, which are known to facilitate cancer progression . Mechanism of Action Studies: While the specific mechanism of action for this compound requires empirical determination, closely related benzothiazole-amide structures have been identified as negative allosteric modulators of specific channels, while others inhibit crucial signaling pathways in cancer cells, such as AKT and ERK . This molecule serves as a key tool for elucidating novel signaling pathways and targets in diseased cells. Chemical Properties: The compound features a benzothiazole core—a privileged scaffold in drug discovery known for its diverse pharmacological profile—substituted with a chloro-nitrobenzamide group . This specific architecture is designed to explore structure-activity relationships and enhance biological activity and specificity. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-8-5-9(2)14-13(6-8)24-16(18-14)19-15(21)11-7-10(17)3-4-12(11)20(22)23/h3-7H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUXACEOQJZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common synthetic route is the Knoevenagel condensation, where 2-mercaptoaniline reacts with chloroacetic acid to form 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide. This intermediate is then further reacted with nitrobenzoyl chloride under controlled conditions to introduce the nitro group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: : The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium methoxide (NaOCH3) for methylation.

Major Products Formed:
  • Oxidation: : Nitroso derivatives.

  • Reduction: : Amines.

  • Substitution: : Alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is studied for its potential biological activities. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and an antibacterial compound. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

  • Structure : Differs in the substitution pattern: the thiazole ring is unsubstituted (vs. 4,6-dimethylbenzothiazole in the target compound), and the benzamide ring has 2,4-difluoro groups (vs. 2-nitro-5-chloro).
  • Biological Activity : Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide anion conjugation, a mechanism critical in anaerobic metabolism .
  • Crystal Packing: Stabilized by classical (N–H⋯N) and non-classical (C–H⋯F/O) hydrogen bonds, suggesting robust intermolecular interactions that may influence solubility and stability .

2-Chloro-4-Nitro-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide

  • Structure : Features dual nitro groups (on both benzamide and thiazole rings) and a single chloro substituent.
  • Physical Properties : Higher density (1.761 g/cm³) and molecular weight (328.69 g/mol) compared to the target compound, likely due to the additional nitro group .

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide

  • Structure : Shares the 2-nitrobenzamide core but incorporates a 4-(4-methoxy-3-methylphenyl) substituent on the thiazole ring instead of 4,6-dimethylbenzothiazole.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
5-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide C₁₆H₁₁ClN₃O₃S ~360.8 (calculated) 4,6-dimethylbenzothiazole, 2-nitro-5-Cl Potential enzyme inhibition (inferred)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂O₂S 282.7 2,4-diF, 5-Cl-thiazole PFOR enzyme inhibition
2-Chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide C₁₀H₅ClN₄O₅S 328.69 2-Cl-4-nitrobenzamide, 5-nitrothiazole High density (1.761 g/cm³)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide C₁₈H₁₅ClN₃O₄S 404.8 (calculated) 4-(4-MeO-3-MePh)-thiazole, 2-nitro-5-Cl Enhanced lipophilicity (predicted)

Key Research Findings

Substituent Impact on Bioactivity :

  • Nitro groups (as in the target compound and ’s analogue) are associated with increased electrophilicity, enhancing interactions with nucleophilic enzyme residues .
  • Methyl groups on the benzothiazole ring (target compound) may improve metabolic stability by sterically shielding reactive sites .

Crystallographic Insights :

  • Hydrogen-bonding patterns (e.g., N–H⋯N in ’s compound) correlate with molecular packing and stability, which could inform formulation strategies for the target compound .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for ’s analogue (amide coupling of acyl chlorides with aminothiazoles), though purification may require optimization due to increased steric hindrance from dimethyl groups .

Biological Activity

5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a synthetic compound belonging to the benzothiazole derivative family. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C13H12ClN3O3SC_{13}H_{12}ClN_{3}O_{3}S with a molecular weight of approximately 423.87 g/mol. The structure features a benzothiazole moiety , a chlorine atom , and a nitro group , which are critical for its biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core : The initial step involves synthesizing the benzothiazole core through the reaction of 2-mercaptoaniline with chloroacetic acid.
  • Nitration : The resultant intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Chlorination : Chlorination is performed using thionyl chloride or phosphorus pentachloride to incorporate the chloro substituent.
  • Amidation : Finally, the chlorinated benzothiazole is reacted with nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting essential bacterial enzymes or cellular processes, thereby inhibiting growth and replication. Notably, it has shown effectiveness against pathogens such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). Key findings from studies include:

  • Cell Proliferation Inhibition : Significant reduction in cell viability was observed in treated A431 and A549 cells.
  • Apoptosis Induction : Flow cytometry assays confirmed that treatment led to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound induced cell cycle arrest at specific phases, contributing to its anticancer effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors.
  • It has been shown to inhibit key signaling pathways such as AKT and ERK in cancer cells, which are crucial for cell proliferation and survival .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundContains both chloro and nitro groupsStrong antimicrobial and anticancer activity
2-chloro-N-(1,3-benzothiazol-2-yl)-5-nitrobenzamideLacks dimethyl substituentsReduced activity
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-benzamideLacks nitro groupLower antimicrobial potential

Case Studies

Recent studies have focused on the synthesis and evaluation of various benzothiazole derivatives for their biological activities. For instance:

  • A study synthesized multiple benzothiazole compounds and evaluated their effects on A431 and A549 cell lines using MTT assays. The results indicated that certain derivatives significantly inhibited cell proliferation while promoting apoptosis .
  • Another research effort highlighted the anti-inflammatory properties of these compounds alongside their anticancer effects by assessing cytokine levels in macrophages using ELISA techniques.

Q & A

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

MethodSolventCatalystYield (%)Purity (HPLC)
EDCI/HOBt coupling DMFDMAP6898.5
Acyl chloride route PyridineNone7297.8

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
1H^1H NMRδ 2.45 (s, 6H, CH3_3), δ 8.22 (d, J=8 Hz, Ar-H)
HRMS[M+H]+^+ = 362.03 (calc. 362.05)

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